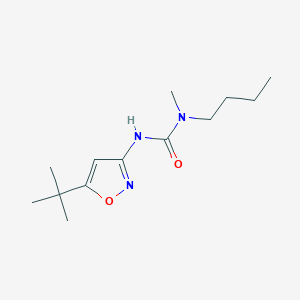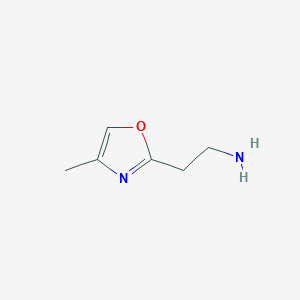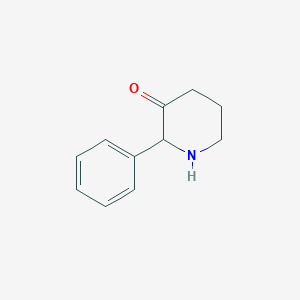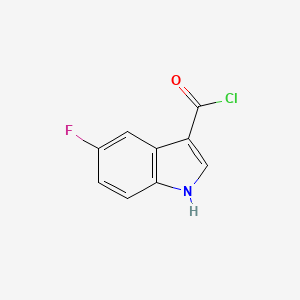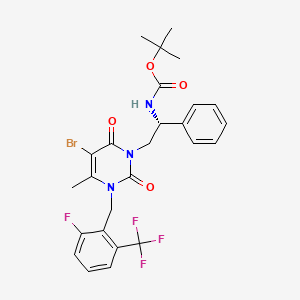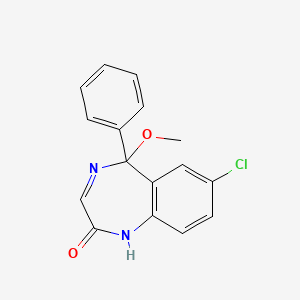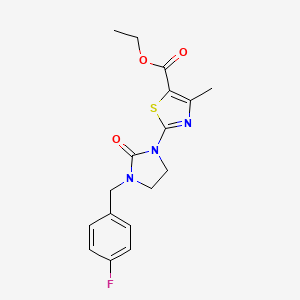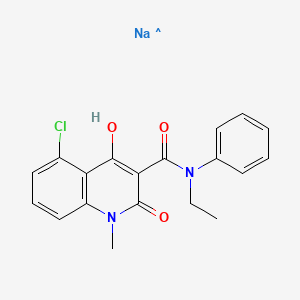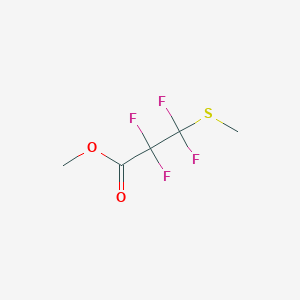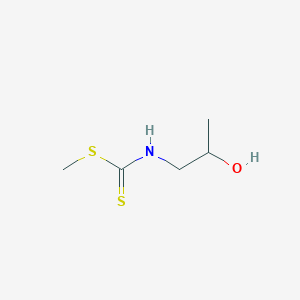
methyl 3-(3-cyanophenyl)isoxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 3-(3-cyanophenyl)isoxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-cyanophenyl)isoxazole-4-carboxylate typically involves a [3+2] cycloaddition reaction. One common method is the reaction of an alkyne with a nitrile oxide. The nitrile oxide can be generated in situ from an aldoxime using an oxidizing agent such as tert-butyl nitrite or isoamyl nitrite. The reaction is usually carried out under mild conditions and can be catalyzed by metals such as copper (I) or ruthenium (II) .
Industrial Production Methods
the general principles of isoxazole synthesis, such as the use of metal catalysts and eco-friendly synthetic strategies, can be applied to scale up the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
methyl 3-(3-cyanophenyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
methyl 3-(3-cyanophenyl)isoxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery.
Medicine: Isoxazole derivatives are known for their analgesic, anti-inflammatory, and anticancer properties
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 3-(3-cyanophenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the isoxazole ring .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylisoxazole: Known for its analgesic properties.
4,5-Diphenylisoxazole: Used in anti-inflammatory applications.
3,4,5-Trisubstituted Isoxazoles: These compounds have diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
methyl 3-(3-cyanophenyl)isoxazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of a carbomethoxy group and a cyanophenyl group makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H8N2O3 |
|---|---|
Peso molecular |
228.20 g/mol |
Nombre IUPAC |
methyl 3-(3-cyanophenyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H8N2O3/c1-16-12(15)10-7-17-14-11(10)9-4-2-3-8(5-9)6-13/h2-5,7H,1H3 |
Clave InChI |
UFOKNGQFVSMFMS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CON=C1C2=CC=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



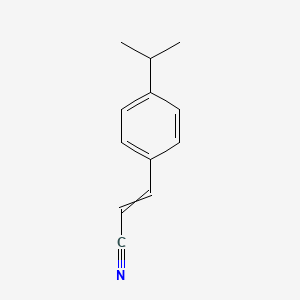
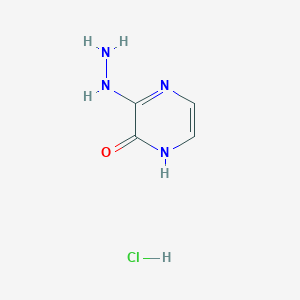
![N-(1H-pyrrolo[2,3-c]pyridin-7-yl)propanamide](/img/structure/B8675227.png)
